molecular formula C13H10N2 B14299219 Benzenamine, 2-(3-pyridinylethynyl)- CAS No. 124643-40-9

Benzenamine, 2-(3-pyridinylethynyl)-

Cat. No.: B14299219
CAS No.: 124643-40-9
M. Wt: 194.23 g/mol
InChI Key: VGCWHKDTLOWDFR-UHFFFAOYSA-N
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Description

Benzenamine, 2-(3-pyridinylethynyl)- is an organic compound that features a benzenamine (aniline) core with a 2-(3-pyridinylethynyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(3-pyridinylethynyl)- typically involves the coupling of a benzenamine derivative with a 3-pyridinylethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzenamine, 2-(3-pyridinylethynyl)- can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s reactivity and properties.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Benzenamine, 2-(3-pyridinylethynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzenamine, 2-(3-pyridinylethynyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Benzenamine (Aniline): A simpler structure without the pyridinylethynyl group.

    Pyridine: Lacks the benzenamine core but shares the pyridine ring.

    Phenylacetylene: Contains a phenyl group with an ethynyl substituent but lacks the amine group.

Uniqueness: Benzenamine, 2-(3-pyridinylethynyl)- is unique due to the combination of the benzenamine core and the pyridinylethynyl group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-pyridin-3-ylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11/h1-6,9-10H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCWHKDTLOWDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464347
Record name Benzenamine, 2-(3-pyridinylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124643-40-9
Record name Benzenamine, 2-(3-pyridinylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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